molecular formula C17H15NO4 B6409654 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% CAS No. 1261936-82-6

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%

Cat. No. B6409654
CAS RN: 1261936-82-6
M. Wt: 297.30 g/mol
InChI Key: WQNIIDHHCXQOSG-UHFFFAOYSA-N
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Description

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid (CAPA) is a compound with a number of potential applications in the field of scientific research. It is a derivative of benzoic acid, which is a common organic compound with a wide variety of uses. CAPA has been studied for its ability to act as an inhibitor of enzymes, as well as for its ability to act as a bioactive compound with potential applications in drug development.

Scientific Research Applications

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has many potential applications in the field of scientific research. It has been studied for its ability to act as an inhibitor of enzymes, such as the enzyme known as tyrosinase. It has also been studied for its ability to act as a bioactive compound with potential applications in drug development. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has been studied for its ability to act as a fluorescent probe for the detection of various biological molecules, such as proteins and DNA.

Mechanism of Action

The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% is still not fully understood. However, it is believed that 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. Additionally, it is believed that 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% acts as a bioactive compound by binding to specific receptors on cells and triggering the release of specific signaling molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% are still being studied. However, it has been shown to have potential applications in the treatment of certain diseases, such as cancer, due to its ability to inhibit the growth of certain types of cancer cells. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% in laboratory experiments is its relatively simple synthesis process. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential future directions for 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further studies into its potential applications in the treatment of certain diseases, such as cancer, and its potential use as a fluorescent probe for the detection of various biological molecules are also possible future directions. Finally, further studies into its potential use as an inhibitor of enzymes and its potential use in other laboratory experiments are also potential future directions.

Synthesis Methods

The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% is relatively straightforward and can be achieved in a few steps. The first step is to react benzoic acid with cyclopropylamine in the presence of an acid catalyst. This reaction results in the formation of 4-cyclopropylaminobenzoic acid, which is then reacted with a hydroxybenzaldehyde in the presence of a base catalyst. This results in the formation of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%. The reaction is relatively simple and can be achieved in a short amount of time.

properties

IUPAC Name

4-[3-(cyclopropylcarbamoyl)phenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15-9-11(4-7-14(15)17(21)22)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNIIDHHCXQOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691735
Record name 3'-(Cyclopropylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid

CAS RN

1261936-82-6
Record name 3'-(Cyclopropylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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